4-Chloroethcathinone hydrochloride

Beschreibung

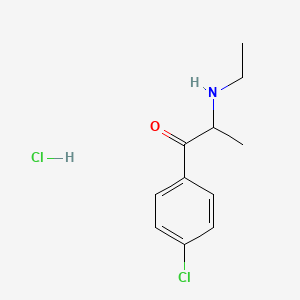

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22198-75-0 |

|---|---|

Molekularformel |

C11H14ClNO |

Molekulargewicht |

211.69 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |

InChI |

InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |

InChI-Schlüssel |

RNBCGEIZCHBTGL-UHFFFAOYSA-N |

SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |

Kanonische SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)Cl |

Synonyme |

4-CEC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: 4-CEC HCl (4-Chloroethcathinone Hydrochloride)

Classification: Synthetic Cathinone / New Psychoactive Substance (NPS) Application: Forensic Toxicology, Analytical Standard Development, and Metabolic Stability Profiling[1]

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 4-Chloroethcathinone Hydrochloride (4-CEC HCl) .[1][2] Intended for analytical scientists and toxicologists, this document moves beyond basic identification to explore the structural logic, fragmentation mechanics, and metabolic fate of the compound. 4-CEC is a para-chlorinated analog of ethcathinone, structurally related to 4-CMC and 4-MMC (Mephedrone).[1][2] Its primary relevance in current research lies in forensic identification and the study of structure-activity relationships (SAR) regarding monoamine transporter selectivity.

Part 1: Chemical Identity & Structural Analysis

The hydrochloride salt form (HCl) is the standard for research applications due to the instability of the free base, which is prone to oxidation and dimerization. The addition of the chlorine atom at the para position of the phenyl ring significantly alters the electron density compared to the parent ethcathinone, influencing both lipophilicity and metabolic stability.

Physicochemical Data Sheet

| Property | Specification |

| IUPAC Name | 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride |

| Common Name | 4-CEC, 4-Chloroethcathinone |

| CAS Number | 22198-75-0 (HCl salt) |

| Molecular Formula | C₁₁H₁₄ClNO[1][2][3][4][5] · HCl (Salt) / C₁₁H₁₄ClNO (Base) |

| Molecular Weight | 248.15 g/mol (HCl Salt) / 211.69 g/mol (Free Base) |

| Exact Mass | 247.05 Da (HCl Salt) |

| Appearance | White crystalline solid |

| Solubility | Water (High), Methanol (High), DMSO (>10 mg/mL) |

| UV | ~260 nm (characteristic of chlorobenzene chromophore) |

Structural Hierarchy & Relationship

The following diagram illustrates the structural derivation of 4-CEC from the cathinone scaffold, highlighting the specific modifications that classify it as a substituted cathinone.

Figure 1: Structural derivation of 4-CEC. The para-chloro substitution distinguishes it from ethcathinone, while the N-ethyl chain defines it against 4-CMC (N-methyl).[1]

Part 2: Analytical Characterization Protocols

Reliable identification of 4-CEC requires distinguishing it from its isomer, 3-CEC.[1][2] The following protocols utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to ensure absolute structural confirmation.

Protocol: GC-MS Fragmentation Analysis

Objective: Confirm identity via characteristic alpha-cleavage fragmentation patterns.[1][2] Causality: Electron Impact (EI) ionization introduces high energy (70 eV), causing the molecule to fracture at its weakest bonds. In cathinones, the bond between the alpha-carbon and the carbonyl carbon is the primary cleavage site.

Step-by-Step Workflow:

-

Sample Prep: Dissolve 1 mg of 4-CEC HCl in 1 mL of methanol (HPLC grade).

-

Derivatization (Optional): If peak tailing occurs due to the secondary amine, derivatize with TFAA (Trifluoroacetic anhydride) to improve volatility.[2]

-

GC Parameters:

-

MS Interpretation: Look for the "Immonium Ion" base peak.[1][2]

Fragmentation Logic:

-

Base Peak (m/z 72): Formed by alpha-cleavage.[1][2] The fragment corresponds to the N-ethyl immonium ion

.[1][2] This is the diagnostic peak for N-ethyl cathinones.[1][2] -

Acylium Ion (m/z 139/141): The 4-chlorobenzoyl fragment

.[1][2] The 3:1 intensity ratio between 139 and 141 confirms the presence of a single chlorine atom (

Figure 2: GC-MS fragmentation pathway.[1][2] The formation of the m/z 72 immonium ion is the primary identifier for the N-ethyl side chain.

Protocol: 1H-NMR Interpretation

Objective: Distinguish positional isomers (4-CEC vs 3-CEC). Self-Validating Check: The aromatic region splitting pattern is the control.[1][2] 4-CEC (para-substituted) must show two distinct doublets (symmetric system). 3-CEC (meta-substituted) will show a complex multiplet pattern.

-

Aromatic Region (7.0 - 8.0 ppm): Two doublets with coupling constant J ≈ 8.5 Hz (characteristic of AA'BB' system in para-substitution).[1][2]

-

N-Ethyl Group:

Part 3: Metabolic Stability & Pharmacokinetics

Understanding the metabolic fate of 4-CEC is critical for toxicological screening.[1][2] Like other cathinones, 4-CEC undergoes Phase I metabolism primarily in the liver.

Metabolic Pathways

The primary deactivation route involves the reduction of the beta-ketone to an alcohol, followed by N-dealkylation.

-

Beta-Ketone Reduction: Stereoselective reduction by cytosolic enzymes to form 4-chloroethcathinone metabolites (dihydro-4-CEC).[1][2]

-

N-Dealkylation: Removal of the ethyl group to form 4-Chlorocathinone (4-CMC precursor metabolite).[1][2]

Figure 3: Phase I metabolic map.[1][2] Ketone reduction is often the dominant pathway for cathinones, preserving the halogenated ring structure.

Part 4: Handling and Stability (Safety)

Warning: 4-CEC is a potent central nervous system stimulant.[1][2] It must be handled in a Class II Biosafety Cabinet.[1][2]

-

Hygroscopicity: The HCl salt is hygroscopic.[1][2] Exposure to ambient moisture will lead to clumping and hydrolysis.[2]

-

Solution Stability:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131851401, 4-Chloroethcathinone hydrochloride. Retrieved from [Link]

-

World Health Organization (2019). Critical Review Report: 4-Chloroethcathinone (4-CEC). Expert Committee on Drug Dependence.[1][2] Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances. Retrieved from [Link]

Sources

- 1. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloroethcathinone | C11H14ClNO | CID 31004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloroethcathinone hydrochloride | C11H15Cl2NO | CID 131851401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. expresschemicalstore.eu [expresschemicalstore.eu]

4-Chloroethcathinone vs 4-Chloromethcathinone structural differences

An In-Depth Technical Guide to the Core Structural Differences Between 4-Chloroethcathinone and 4-Chloromethcathinone

Abstract

This technical guide provides a comprehensive analysis of the structural distinctions between 4-Chloroethcathinone (4-CEC) and 4-Chloromethcathinone (4-CMC), two synthetic cathinones of significant interest to researchers, scientists, and drug development professionals. The primary focus is a detailed examination of their molecular architecture, highlighting the key differences that influence their chemical identity, physicochemical properties, and analytical characterization. This document is structured to offer field-proven insights grounded in authoritative references, presenting complex information in an accessible format with clear visualizations to support experimental design and interpretation.

Introduction: The Significance of Halogenated Cathinones

Substituted cathinones represent a vast and evolving class of psychoactive compounds. Their core structure, a β-keto-phenethylamine, is amenable to extensive chemical modification. One common alteration is halogenation of the phenyl ring, which can significantly modulate a compound's pharmacological and toxicological profile. The introduction of a chlorine atom at the para- (4-) position, as seen in 4-CEC and 4-CMC, is a prevalent motif. Understanding the subtle yet critical structural variations between these closely related analogues is paramount for accurate analytical identification, prediction of biological activity, and the development of effective detection methodologies. This guide will dissect the foundational structural differences between 4-CEC and 4-CMC, providing the causal links between molecular structure and key chemical properties.

Molecular Structure Elucidation

The definitive identity of a chemical compound is rooted in its molecular structure. Here, we present a detailed breakdown of 4-CEC and 4-CMC.

4-Chloroethcathinone (4-CEC)

-

Synonyms: 4-CEC, 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one[1][2]

-

Core Structure: 4-CEC is built upon a cathinone framework. This consists of a propiophenone core (a benzene ring attached to a three-carbon chain with a ketone at the first carbon). A chlorine atom is substituted at the fourth position (para-position) of the phenyl ring. The defining feature of 4-CEC is the ethyl group attached to the amino nitrogen at the second carbon of the propane chain.

4-Chloromethcathinone (4-CMC)

-

Synonyms: 4-CMC, Clephedrone, 1-(4-chlorophenyl)-2-(methylamino)propan-1-one[7][8][9]

-

Core Structure: 4-CMC shares the same 4-chlorinated propiophenone backbone as 4-CEC. The critical point of divergence is the substituent on the amino nitrogen. In 4-CMC, this is a methyl group .[7][8][11]

The Primary Structural Differentiator: N-Alkylation

The fundamental structural difference between 4-CEC and 4-CMC is the nature of the N-alkyl group. 4-CEC is the N-ethyl analogue, while 4-CMC is the N-methyl analogue. This distinction—a single methylene bridge (–CH₂–)—is the sole variance in their molecular connectivity.

Caption: Diagram highlighting the N-alkyl group as the key structural difference.

This variation directly impacts the compound's molar mass, lipophilicity, and steric profile, which in turn can influence its binding affinity to biological targets and its metabolic fate.

Comparative Physicochemical Data

A quantitative summary of the physicochemical properties underscores the direct consequences of the structural difference.

| Property | 4-Chloroethcathinone (4-CEC) | 4-Chloromethcathinone (4-CMC) | Reference |

| IUPAC Name | 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one | 1-(4-chlorophenyl)-2-(methylamino)propan-1-one | [2][8] |

| Molecular Formula | C₁₁H₁₄ClNO | C₁₀H₁₂ClNO | [2][7] |

| Molar Mass (Free Base) | 211.69 g/mol | 197.66 g/mol | [2][7] |

| Molar Mass (HCl Salt) | ~248.2 g/mol | ~234.1 g/mol | [1][3][12][13] |

This data provides a clear, quantifiable distinction essential for analytical chemistry, particularly in mass spectrometry where the difference in molar mass is a definitive identifying feature.

Experimental Protocol: Analytical Differentiation by GC-MS

The structural similarity between 4-CEC and 4-CMC necessitates robust analytical techniques for unambiguous differentiation. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard method for this purpose.

Objective: To develop a self-validating protocol for the separation and identification of 4-CEC and 4-CMC from a mixed or unknown sample.

Methodology:

-

Standard Preparation:

-

Prepare individual certified reference material (CRM) solutions of 4-CEC and 4-CMC in methanol at a concentration of 1 mg/mL.

-

Prepare a mixed standard containing both analytes at 1 mg/mL.

-

Causality: Using individual CRMs allows for the unambiguous determination of retention time and mass spectra for each compound, which serves as the validation standard for the mixed sample.

-

-

Sample Preparation:

-

Dissolve the unknown sample in methanol. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the analytes.

-

-

GC-MS Instrumentation & Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is effective for separating these compounds.

-

Oven Temperature Program:

-

Initial: 150°C, hold for 1 min.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min.

-

-

Injector: Splitless mode at 250°C.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

-

Causality: The temperature ramp ensures separation based on boiling point differences, while EI provides reproducible fragmentation patterns for library matching and structural confirmation.

-

-

Data Analysis & Validation:

-

Inject individual CRMs to establish retention times (RT) and confirm mass spectra. 4-CEC, being larger, will typically have a slightly longer RT than 4-CMC.

-

Inject the mixed standard to confirm baseline separation.

-

Inject the unknown sample.

-

Identification Criteria: A positive identification requires a match in both retention time (within a narrow window, e.g., ±0.05 min) and the mass spectrum (match score >90% against the CRM spectrum). The molecular ion (M⁺) and key fragment ions must be present.

-

Caption: A self-validating workflow for the differentiation of 4-CEC and 4-CMC.

Conclusion

The structural difference between 4-Chloroethcathinone and 4-Chloromethcathinone is concisely defined by the substitution of an ethyl group versus a methyl group on the amino nitrogen. This seemingly minor alteration creates two distinct chemical entities with unique molecular formulas and molar masses. This guide has detailed this core difference, provided a quantitative comparison of their properties, and outlined a robust, self-validating analytical protocol for their differentiation. For scientists and researchers, this foundational knowledge is critical for ensuring the integrity of experimental work and the accurate interpretation of analytical data.

References

- Wikipedia. (n.d.). 4-Chloromethcathinone.

- Expert Committee on Drug Dependence Information Repository. (n.d.). 4-Chloromethcathinone.

- Smolecule. (2024, August 10). Buy 4-Chloroethcathinone | 14919-85-8.

- United Nations Office on Drugs and Crime. (n.d.). Substance Details 4-CMC.

- Cayman Chemical Forensics. (n.d.). 4-Chloroethcathinone (hydrochloride).

- Cayman Chemical Forensics. (n.d.). 4-Chloromethcathinone (hydrochloride).

- PubChem, National Center for Biotechnology Information. (n.d.). Clephedrone.

- PubChem, National Center for Biotechnology Information. (n.d.). 4-Chloroethcathinone.

- Cayman Chemical. (n.d.). 4-Chloromethcathinone (hydrochloride) (CAS 2319878-22-1).

- PubChem, National Center for Biotechnology Information. (n.d.). 4-Chloroethcathinone hydrochloride.

- Express chemical store. (n.d.). 4-CEC (4-Chloroethcathinone).

- Sigma-Aldrich. (n.d.). 4-Chloromethcathinone (4-CMC HCl) hydrochloride solution.

- Anonymous. (n.d.). 4-Chloromethcathinone.

- Inxight Drugs. (n.d.). 4-CHLOROETHCATHINONE.

- Cayman Chemical. (n.d.). 4-Chloroethcathinone (hydrochloride) (CAS 22198-75-0).

- Wikidata. (2025, November 4). 4-chloroethcathinone.

Sources

- 1. 4-Chloroethcathinone (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 2. 4-Chloroethcathinone | C11H14ClNO | CID 31004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. expresschemicalstore.eu [expresschemicalstore.eu]

- 4. 4-CHLOROETHCATHINONE [drugs.ncats.io]

- 5. 4-chloroethcathinone - Wikidata [wikidata.org]

- 6. Buy 4-Chloroethcathinone | 14919-85-8 [smolecule.com]

- 7. 4-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 8. Substance Details 4-CMC [unodc.org]

- 9. Clephedrone | C10H12ClNO | CID 82100418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. 4-Chloromethcathinone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 12. 4-Chloroethcathinone hydrochloride | C11H15Cl2NO | CID 131851401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

Technical Guide: Solubilization and Handling of 4-Chloroethcathinone (4-CEC) Hydrochloride

[1][2]

Executive Summary

4-Chloroethcathinone (4-CEC) is a synthetic substituted cathinone stimulant, structurally related to 4-chloromethcathinone (4-CMC) and 4-methylmethcathinone (mephedrone).[1][2] It is primarily utilized in forensic analysis, neuropharmacology, and toxicology research.[2]

This guide addresses the physicochemical challenges of working with 4-CEC Hydrochloride (HCl) . While the hydrochloride salt form confers water solubility, it introduces specific constraints regarding stability and organic solvent compatibility.[2] This document provides validated protocols for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol , alongside critical data on aqueous dilution for biological assays.[1]

Warning: 4-CEC is a controlled substance in many jurisdictions.[1][2] All handling must occur within a licensed facility under appropriate engineering controls (Class II Biological Safety Cabinet or Chemical Fume Hood).[1]

Physicochemical Profile

| Parameter | Specification |

| Compound Name | 4-Chloroethcathinone Hydrochloride |

| Synonyms | 4-CEC, 4-Chloro-N-ethylcathinone |

| CAS Number | 22198-75-0 |

| Molecular Formula | C₁₁H₁₄ClNO[1][2][3][4] • HCl |

| Molecular Weight | 248.2 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Salt Form | Hydrochloride (Polar, hydrophilic character) |

Solubility Data & Solvent Compatibility

The solubility of 4-CEC HCl is governed by the ionic interaction of the hydrochloride salt and the lipophilicity of the chlorophenyl ring.[2] The following data synthesizes specific product analysis with structural analog benchmarking (4-CMC, 4-MEC).

Solubility Thresholds

| Solvent | Estimated Solubility Limit | Characterization | Application |

| DMSO | ~10–15 mg/mL | High | Ideal for Stock Solutions .[1][2] High dielectric constant disrupts the crystal lattice effectively.[2] |

| Ethanol | ~5–10 mg/mL | Moderate | Suitable for stock solutions if DMSO is contraindicated.[1] Lower solubility than DMSO due to lower polarity.[1][2] |

| DMF | ~5–10 mg/mL | Moderate | Alternative to DMSO; often unnecessary unless specific assay interference exists.[1][2] |

| PBS (pH 7.2) | ~5–10 mg/mL | Good | Working Solutions Only. Do not store.[1] Rapid degradation possible.[2] |

| Water | ~5–10 mg/mL | Good | Unbuffered; pH may drop due to HCl dissociation.[1][2] |

Critical Insight: While the HCl salt is water-soluble, storage in aqueous solution is strictly contraindicated .[1][2] Substituted cathinones are prone to degradation (reduction of the beta-keto group and dimerization) in aqueous environments, particularly at neutral or alkaline pH.[2]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 10 mg/mL stock solution for long-term storage at -20°C.

Materials:

-

Vortex mixer[1]

Workflow:

-

Weighing: Accurately weigh 10 mg of 4-CEC HCl into a sterile, amber glass vial (to protect from light).

-

Primary Solubilization: Add 0.5 mL of anhydrous DMSO.

-

Agitation: Vortex vigorously for 30 seconds.

-

Secondary Solubilization: Add the remaining 0.5 mL of DMSO (Total volume = 1.0 mL).

-

Validation: Vortex for 30 seconds. Inspect visually.

-

Pass Criteria: Solution is clear, colorless, and free of particulates or "schlieren" (swirling density lines).[2]

-

Fail Criteria: If particulates remain, sonicate at 40 kHz for 5 minutes (maintain temp < 30°C).

-

Protocol B: Preparation of Working Solution (Aqueous Dilution)

Objective: Dilute DMSO stock to a working concentration (e.g., 100 µM) in Phosphate Buffered Saline (PBS) without precipitation.

Constraint: The final DMSO concentration in cell culture assays should typically be < 0.5% (v/v) to avoid solvent toxicity.[1][5]

Step-by-Step Calculation:

-

Target Concentration: 100 µM.

-

Dilution Factor: 1:400.

-

Method:

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection and the critical path for stability.

Figure 1: Solubilization and storage workflow for 4-CEC HCl. Note the critical avoidance of aqueous solvents for stock storage.

Stability and Storage Guidelines

Chemical Stability Mechanisms

Cathinones possess a

-

Cyclization/Dimerization: Particularly in alkaline conditions (pH > 7.4), the free base form is unstable and can form pyrazine dimers.

Storage Matrix

| State | Condition | Shelf Life | Notes |

| Solid (Powder) | -20°C, Desiccated | ≥ 2 Years | Protect from moisture (hygroscopic).[1][2] |

| DMSO Stock | -20°C, Amber Vial | 6–12 Months | Check for precipitation after thawing.[1][2] |

| Ethanol Stock | -20°C, Sealed | 1–3 Months | Seal tightly to prevent evaporation.[1][2] |

| Aqueous Working | 4°C or RT | < 24 Hours | Prepare fresh daily. Do not freeze/thaw.[1][2] |

References

-

World Health Organization (WHO). (2019).[1][2] Critical Review Report: 4-CMC (4-Chloromethcathinone). Expert Committee on Drug Dependence.[1][2] [Link]

-

National Center for Biotechnology Information (NCBI). (2026).[1][2] PubChem Compound Summary for CID 131851401, 4-Chloroethcathinone hydrochloride. Retrieved February 21, 2026, from [Link][2]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2025).[1][2] Synthetic cathinones drug profile. [Link][1][2]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Sensitive and Selective Detection of 4-Chloroethcathinone (4-CEC) in Biological Matrices

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chloroethcathinone (4-CEC) in biological matrices. 4-CEC is a synthetic cathinone, a class of new psychoactive substances (NPS) that poses significant challenges to clinical and forensic toxicology. The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction (SPE) to optimized LC and MS/MS parameters. The method has been developed and validated according to international guidelines, ensuring accuracy, precision, and reliability for its intended purpose.

Introduction: The Analytical Challenge of 4-Chloroethcathinone

4-Chloroethcathinone (4-CEC) is a psychoactive substance belonging to the synthetic cathinone class, designed to mimic the effects of controlled stimulants.[1][2] Its chemical structure is similar to other cathinones, featuring a phenethylamine backbone with a β-keto group.[3] The continuous emergence of such new psychoactive substances (NPS) requires the development of specific and sensitive analytical methods for their unambiguous identification and quantification in biological samples.[4][5] LC-MS/MS is the technique of choice for this application due to its high selectivity and sensitivity, which are crucial for detecting low concentrations in complex matrices like urine and plasma.[6] This document provides a detailed protocol for a validated LC-MS/MS method for 4-CEC detection, intended for use by researchers and forensic toxicologists.

Physicochemical Properties of 4-Chloroethcathinone

A fundamental understanding of the analyte's physicochemical properties is essential for effective method development. Key properties of 4-CEC are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one | [7] |

| Molecular Formula | C₁₁H₁₄ClNO | [7] |

| Molecular Weight | 211.69 g/mol | [7] |

| Monoisotopic Mass | 211.0763918 Da | [7] |

| XLogP3-AA | 2.6 | [7] |

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis.

Caption: Overall experimental workflow for 4-CEC analysis.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

The objective of sample preparation is to extract 4-CEC from the biological matrix while removing endogenous interferences that can suppress the MS signal. A mixed-mode cation exchange SPE is recommended for effective cleanup of cathinones.[8]

Protocol:

-

Sample Pre-treatment: To 1 mL of urine or plasma, add the internal standard (e.g., 4-CEC-d5). Vortex to mix.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

-

Elution: Elute the analyte with 2 mL of a 5% ammonium hydroxide in methanol solution.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is suitable for the separation of 4-CEC. A gradient elution is employed to ensure good peak shape and separation from matrix components.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 100 x 2.1 mm, 1.9 µm | Provides good retention and separation for moderately polar compounds like cathinones. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension, providing a balance of speed and efficiency. |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Vol. | 5 µL | A typical injection volume for modern LC-MS/MS systems. |

| Gradient | 5% B to 95% B over 7 min, hold for 2 min, re-equilibrate for 3 min. | A gradient ensures that both early and late-eluting compounds are effectively separated and eluted. |

Tandem Mass Spectrometry (MS/MS) Method

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Cathinones readily form positive ions in the presence of a proton source.[9] |

| Capillary Voltage | 4.5 kV | Optimized for efficient ion generation.[9][10] |

| Nebulizer Gas | 40 psi | Aids in the desolvation process.[9][10] |

| Drying Gas Temp. | 200°C | Ensures complete desolvation of the analyte ions.[9][10] |

| Precursor Ion (Q1) | m/z 212.1 | Corresponds to the [M+H]⁺ of 4-CEC. |

| Product Ion (Q3) | m/z 145.1 (Quantifier), m/z 117.0 (Qualifier) | These are characteristic fragment ions of 4-CEC, providing specificity. |

| Collision Energy | Optimized empirically for each transition | The energy required to produce the most abundant and stable fragment ions. |

Method Validation

The developed method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to established guidelines from regulatory bodies like the FDA and EMA, which are often based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13][14]

Caption: Key parameters for analytical method validation.

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14] This is assessed by analyzing blank matrix samples to check for interferences at the retention time of 4-CEC.

-

Linearity and Range: The method should demonstrate a linear relationship between the concentration and the instrument response over a defined range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.[14] Acceptance criteria are typically within ±15% of the nominal value (±20% at the LOQ).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[8]

-

Matrix Effect: Assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte, which could lead to inaccurate quantification.

-

Stability: The stability of 4-CEC in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.

Potential Metabolism of 4-CEC

Synthetic cathinones typically undergo several metabolic transformations in the body. For 4-CEC, expected metabolic pathways include:

-

Reduction of the β-keto group: This is a common metabolic pathway for cathinones, resulting in the formation of an alcohol metabolite.[3][9]

-

N-dealkylation: The ethyl group on the nitrogen can be removed.

-

Hydroxylation: A hydroxyl group may be added to the aromatic ring or the alkyl chain.[15]

In a comprehensive toxicological screening, it may be beneficial to also monitor for these potential metabolites to extend the detection window. Studies have identified several phase I and II metabolites for 4-CEC in human biosamples and in vitro incubations.[9][16]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust tool for the detection and quantification of 4-Chloroethcathinone in biological samples. The combination of a selective sample preparation technique with optimized chromatographic and mass spectrometric conditions ensures high sensitivity and specificity. Proper method validation according to international guidelines is crucial to guarantee the quality and reliability of the analytical results in a clinical or forensic setting.

References

- ICH and FDA Guidelines for Analytical Method Valid

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.

- FDA Guidelines for Analytical Method Valid

- Toxicokinetic studies of the four new psychoactive substances 4- chloroethcathinone, N-ethylnorpentylone, N-ethylhexedrone, and.

- Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC.

- Q2(R2)

- Highlights from FDA's Analytical Test Method Valid

- Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - Frontiers.

- Metabolic stability and metabolite profiling of emerging synthetic c

- U.S.

- Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology - Ovid.

- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI.

- 4-Chloroethcathinone | C11H14ClNO | CID 31004 - PubChem - NIH.

- A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC.

- Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes - MDPI.

- 4-Chloroethcathinone (hydrochloride) (CAS 22198-75-0) - Cayman Chemical.

- LC-MS - Bioanalysis Zone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. 4-Chloroethcathinone | C11H14ClNO | CID 31004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry [frontiersin.org]

- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 14. propharmagroup.com [propharmagroup.com]

- 15. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

Application Note: 4-Chloroethcathinone (4-CEC) HCl Sample Preparation for HPLC

Introduction & Scope

4-Chloroethcathinone (4-CEC) is a synthetic cathinone and a positional isomer of 4-chloromethcathinone (4-CMC).[1][2] As a New Psychoactive Substance (NPS), it presents distinct analytical challenges due to its hydrophilic hydrochloride salt form, thermal instability, and susceptibility to oxidative degradation in alkaline environments.

This guide provides a rigorous sample preparation workflow for the quantification of 4-CEC HCl in seized bulk powders (purity analysis) and biological matrices (toxicology).[2] Unlike generic protocols, this method addresses the critical instability of halogenated cathinones, ensuring data integrity for forensic and clinical applications.

Key Chemical Properties[2][3][4][5][6]

-

IUPAC Name: 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride[1]

-

Molecular Formula: C11H14ClNO[2] · HCl

-

pKa (Calculated): ~8.4 (Secondary amine)[2]

-

Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents.

-

Stability Warning: Rapid degradation occurs at pH > 6.0 and room temperature.[2]

Reagent Preparation & Handling

Critical Insight: The primary cause of quantitation error in cathinone analysis is not the detector sensitivity, but the degradation of the analyte during benchtop processing.[2]

Buffer Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water.[2] Mix and degas.

-

Sample Diluent (Acidified Methanol): 90:10 Water:Methanol + 0.1% Formic Acid.[2] Note: The acid is required to stabilize the ketone moiety.[2]

-

SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol (Freshly prepared daily).

Internal Standard (IS)[7]

-

Recommended: 4-CMC-d3 or Mephedrone-d3 (10 µg/mL in Methanol).

-

Why: Deuterated analogs of the specific isomer are preferred to correct for matrix effects and extraction losses.[2]

Protocol A: Seized Drug (Powder) Analysis

Objective: High-purity quantification of bulk seizures. Matrix: Powders, crystals, or tablets.

Workflow

-

Weighing: Accurately weigh 10.0 mg of sample into a 50 mL volumetric flask.

-

Dissolution: Add 30 mL of Sample Diluent . Sonicate for 5 minutes at < 25°C .

-

Caution: Do not allow the bath to heat up; heat accelerates degradation.[2]

-

-

Volume Adjustment: Dilute to volume with Sample Diluent. (Stock Concentration: 0.2 mg/mL).[2]

-

Filtration: Filter 1 mL of solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

-

Amber Vials: Essential to prevent photo-oxidation.[2]

-

Protocol B: Biological Matrix (Plasma/Urine)[2]

Objective: Trace level detection with maximum cleanup. Method: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).[2][3]

Expert Logic: 4-CEC is a weak base. Traditional Liquid-Liquid Extraction (LLE) often results in dirty extracts and lower recovery for polar salts. MCX cartridges utilize both reverse-phase retention (for the benzene ring) and ion-exchange retention (for the amine), allowing for rigorous wash steps that remove neutral and acidic interferences.

SPE Workflow Diagram

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of matrix interferences while retaining basic 4-CEC.

Step-by-Step SPE Protocol

-

Pre-treatment:

-

Conditioning:

-

Loading:

-

Load pre-treated sample at gravity flow or low vacuum (1 mL/min).[2]

-

-

Washing (Critical for Purity):

-

Elution:

-

Reconstitution:

-

Evaporate to dryness under Nitrogen at 30°C (Do not exceed 40°C).[2]

-

Reconstitute in 100 µL of Mobile Phase A/B (90:10).

-

HPLC-DAD/MS Conditions

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

-

Why Phenyl-Hexyl? Superior selectivity for separating positional isomers (2-CEC vs 4-CEC) compared to standard C18 due to pi-pi interactions with the chlorophenyl ring.

Gradient Table[2]

| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.00 | 95 | 5 | 0.4 |

| 1.00 | 95 | 5 | 0.4 |

| 6.00 | 60 | 40 | 0.4 |

| 7.00 | 5 | 95 | 0.4 |

| 8.50 | 5 | 95 | 0.4 |

| 8.60 | 95 | 5 | 0.4 |

| 11.00 | 95 | 5 | 0.4 |

-

Column Temp: 35°C

-

Injection Volume: 2 µL

-

Detection: UV @ 260 nm (primary), 220 nm (secondary); MS (ESI+) m/z 212.1 [M+H]+.[2]

Validation & Quality Assurance

The following parameters must be verified during method transfer.

| Parameter | Acceptance Criteria | Typical Result (Bio-Matrix) |

| Linearity | R² > 0.995 | 0.999 (1 – 500 ng/mL) |

| Recovery (SPE) | 80% - 120% | 92% ± 4% |

| Precision (RSD) | < 15% | 3.5% (Intra-day) |

| Stability (Autosampler) | < 10% degradation over 24h | Stable at 4°C for 24h |

Troubleshooting Guide

-

Peak Tailing: Usually indicates secondary interactions with free silanols.[2] Ensure Mobile Phase A pH is < 3.[2]0. If using MS, check for column overload.

-

Low Recovery: Check the pH of the elution solvent.[2] If the ammonia is old/evaporated, elution will be incomplete.

-

"Ghost" Peaks: 4-CEC can degrade to 4-chloro-ephedrine analogs if the evaporation temperature is too high (>40°C).

References

-

Stability of Chloromethcathinones: Adamowicz, P., & Malczyk, A. (2020). The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor. Journal of Analytical Toxicology. Link

-

SPE Methodology: Concheiro, M., et al. (2018). Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples. Journal of Separation Science. Link

-

UNODC Guidelines: United Nations Office on Drugs and Crime.[2] (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Link

-

Isomer Separation: Busardò, F. P., et al. (2024).[6] Investigation of stereochemical stability of 2-, 3- and 4-chloromethcathinones in various biological matrixes. Journal of Pharmaceutical and Biomedical Analysis. Link

-

General Cathinone Analysis: Merola, G., et al. (2023). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International.[2] Link

Sources

- 1. unodc.org [unodc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of stereochemical stability of 2-, 3- and 4-chloromethcathinones in various biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Metabolic Stability Assay for 4-CEC Using Liver Microsomes

Abstract & Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone derivative and a New Psychoactive Substance (NPS) structurally related to 4-MEC and 4-CMC. As a halogenated cathinone, understanding its metabolic stability is critical for two primary reasons: forensic toxicology (identifying stable biomarkers for drug testing) and pharmacokinetics (predicting in vivo clearance and toxicity).

This Application Note provides a rigorous protocol for assessing the metabolic stability of 4-CEC using Human Liver Microsomes (HLM) . While 4-CEC undergoes both oxidative metabolism (CYP-mediated) and carbonyl reduction, liver microsomes are the industry standard for isolating Phase I oxidative clearance (intrinsic clearance,

Scientific Insight: Researchers must note that synthetic cathinones often undergo extensive beta-keto reduction to form halohydrins (dihydro-metabolites). This reduction is frequently mediated by cytosolic reductases (e.g., CBR1) rather than microsomal CYPs. Therefore, while this protocol accurately measures CYP-mediated clearance (N-dealkylation), it may underestimate total hepatic clearance if the reductive pathway is dominant. For a complete picture, parallel S9 fraction assays are recommended.

Experimental Design & Causality

To ensure data integrity (

-

Substrate Concentration (

): Selected to remain well below the Michaelis constant ( -

Microsomal Protein (

): A balance between sufficient enzyme activity to detect metabolite formation and minimizing non-specific protein binding (NSB), which can mask free drug concentration. -

Cofactor (NADPH): Essential electron donor for CYP450 catalytic cycles. A regenerating system (Glucose-6-phosphate + G6P-Dehydrogenase) is preferred over direct NADPH addition to maintain constant cofactor levels during the 60-minute incubation.

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | 4-CEC (HCl salt) | Substrate |

| Enzyme Source | Pooled Human Liver Microsomes (HLM) | Phase I metabolism (CYPs) |

| Buffer | 100 mM Potassium Phosphate (pH 7.[1]4) | Physiological pH maintenance |

| Cofactor System | 1.3 mM NADP+, 3.3 mM G6P, 3 mM MgCl₂, 0.4 U/mL G6PDH | NADPH regeneration |

| Quench Solution | Ice-cold Acetonitrile (ACN) with Internal Standard (IS) | Stop reaction & precipitate protein |

| Internal Standard | 4-CEC-d5 or Mephedrone-d3 | Normalization for LC-MS |

Detailed Protocol

Phase A: Preparation

-

Stock Preparation: Dissolve 4-CEC in DMSO to create a 10 mM stock. Dilute to 1 mM in ACN, then to 2 µM in Phosphate Buffer (pH 7.4).

-

Note: Final organic solvent content in incubation must be

(DMSO) or

-

-

Microsome Thawing: Thaw HLM on ice. Dilute to 1.0 mg/mL in Phosphate Buffer.

Phase B: Incubation (The Reaction)[2][3]

-

Pre-Incubation: In a 96-well plate or microcentrifuge tubes, mix:

-

30 µL of 2 µM 4-CEC solution (Final: 1 µM)

-

30 µL of 1.0 mg/mL HLM suspension (Final: 0.5 mg/mL)

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation: Add 60 µL of pre-warmed NADPH regenerating system to start the reaction.

-

Total Volume: 120 µL.

-

-

Sampling: At specific time points (0, 5, 15, 30, 45, 60 min ), remove 15 µL aliquots.

Phase C: Quenching & Extraction

-

Termination: Immediately dispense the 15 µL aliquot into a plate containing 135 µL of Ice-Cold Acetonitrile (containing Internal Standard).

-

Ratio: 1:9 (Sample:Quench) ensures complete protein precipitation.

-

-

Centrifugation: Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Transfer: Transfer 80 µL of supernatant to a fresh LC-MS plate. Dilute 1:1 with water to improve peak shape on C18 columns.

Workflow Visualization

Figure 1: Step-by-step microsomal stability workflow ensuring precise time-point quenching.

Analytical Method (LC-MS/MS)[1][2][3][4][5][6][7][8][9]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI), Positive Mode.

MRM Transitions (Optimized for 4-CEC)

The following transitions are critical for specificity. The chlorobenzoyl fragment is characteristic of this class.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| 4-CEC | 212.1 | 139.0 / 141.0 | 25 | Cl-Benzoyl cation (Primary) |

| 4-CEC (Qual) | 212.1 | 72.1 | 15 | Immonium ion (N-ethyl) |

| 4-CMC (Metabolite) | 198.1 | 139.0 | 25 | N-dealkylation product |

| Dihydro-4-CEC | 214.1 | 141.0 | 20 | Reduction product |

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3.0 minutes.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )[10][11]

-

Plot: Natural log (ln) of % Parent Remaining vs. Time.[1]

-

Slope (

): Determine the slope of the linear regression. -

Half-life (

): -

Intrinsic Clearance (

):

Metabolic Pathway Map

4-CEC metabolism in microsomes is dominated by N-dealkylation and reduction.

Figure 2: Primary metabolic pathways of 4-CEC. Note that M2 (Reduction) may also occur via cytosolic enzymes not present in microsomes.

Troubleshooting & Validation

-

Low Turnover: If

min, verify enzyme activity using a positive control like Dextromethorphan or Verapamil . -

Non-Linearity: If the ln(conc) vs. time plot is curved, substrate depletion may be too fast (saturating enzymes) or product inhibition is occurring. Reduce protein concentration to 0.1 mg/mL.

-

Solvent Effects: Ensure DMSO concentration is strictly <0.1% if possible, as it can inhibit CYP2E1 and CYP3A4.

References

-

Lopes, A. et al. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry.

-

Wagmann, L. et al. (2020). Toxicokinetic studies of the four new psychoactive substances 4-chloroethcathinone, N-ethylnorpentylone, N-ethylhexedrone, and 4-fluoro-alpha-pyrrolidinohexiophenone.[2] Forensic Toxicology.

-

Cyprotex. Microsomal Stability Assay Protocol.

Sources

Application Note: High-Sensitivity Quantification of 4-CEC in Post-Mortem Toxicology Samples via LC-MS/MS

Executive Summary & Scope

The proliferation of New Psychoactive Substances (NPS) presents a moving target for forensic toxicology. 4-Chloroethcathinone (4-CEC), a synthetic stimulant structurally related to 4-MEC and 4-CMC, has emerged in post-mortem casework. Its quantification is complicated by three factors: isomeric interference (specifically from 3-CEC and 4-CMC), rapid degradation in biological matrices, and significant matrix effects inherent to post-mortem blood.

This protocol details a robust, self-validating workflow for the quantification of 4-CEC in post-mortem whole blood, vitreous humor, and tissue homogenates. Unlike generic screening methods, this targeted approach utilizes Mixed-Mode Solid Phase Extraction (SPE) and Biphenyl column chromatography to ensure isomer resolution and matrix cleanliness.

Chemical & Pharmacological Context

-

Analyte: 4-Chloroethcathinone (4-CEC)[1]

-

Formula:

-

Molecular Weight: 211.69 g/mol

-

Class: Synthetic Cathinone (Substituted Cathinone)

-

Key Challenge: 4-CEC is a positional isomer of 3-CEC and a structural analog of 4-CMC. Mass spectrometry alone often fails to distinguish these due to identical molecular ions (

212.1) and similar fragmentation patterns. Chromatographic separation is mandatory.

Pre-Analytical Considerations: Stability & Preservation

Critical Warning: Synthetic cathinones are notoriously unstable in alkaline pH and at room temperature.

-

Mechanism: The keto-amine structure undergoes oxidative degradation and dimerization.

-

Protocol:

-

Preservative: Samples must be collected in tubes containing Sodium Fluoride/Potassium Oxalate (Grey Top) to inhibit enzymatic activity and buffer pH.

-

Temperature: Transport at 4°C. Long-term storage must be at -20°C .

-

pH Adjustment: 4-CEC is most stable at slightly acidic pH (pH 4-5). Avoid alkaline buffers during storage.

-

Experimental Workflow Diagram

The following diagram outlines the critical path from autopsy sample to quantitative result, highlighting the decision nodes for quality control.

Caption: Figure 1. Optimized extraction and analysis workflow for 4-CEC in complex post-mortem matrices.

Detailed Protocol

Reagents & Standards

-

Reference Standard: 4-CEC HCl (1 mg/mL in MeOH).

-

Internal Standard (ISTD): 4-CEC-d3 (Preferred) or 4-MMC-d3.

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

-

Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

Sample Preparation (SPE Method)

Rationale: Post-mortem blood is often hemolyzed and putrefied. Liquid-Liquid Extraction (LLE) poses a risk of emulsions. Mixed-mode SPE provides superior cleanup by utilizing both hydrophobic retention and ionic interaction.

-

Aliquot: Transfer 200 µL of blood/vitreous to a clean tube.

-

ISTD Addition: Add 20 µL of ISTD working solution (100 ng/mL). Vortex.

-

Pre-treatment: Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0) .

-

Why: Adjusts pH below the pKa of 4-CEC (~8.5-9.0) to ensure the amine is protonated (

) for cation exchange.

-

-

Conditioning: Condition SPE cartridge with 1 mL MeOH followed by 1 mL Water.

-

Loading: Load the pre-treated sample onto the cartridge (Gravity or low vacuum).

-

Wash 1: 1 mL 0.1 M HCl. (Removes proteins and neutral/acidic interferences).

-

Wash 2: 1 mL Methanol. (Removes hydrophobic interferences; 4-CEC remains bound ionically).

-

Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol/Ethyl Acetate (50:50) .

-

Why: High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

-

-

Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Instrumental Analysis (LC-MS/MS)

Chromatography (LC)[2][3][4][5]

-

Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent.

-

Why: Biphenyl phases offer enhanced pi-pi interactions, providing superior separation of positional isomers (3-CEC vs 4-CEC) compared to standard C18 columns.

-

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 40% B (Slow ramp for isomer separation)

-

6.0 min: 95% B

-

8.0 min: 95% B

-

8.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS/MS)[3][4][5][6][7][8][9][10][11]

Table 1: MRM Transitions for 4-CEC

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| 4-CEC | 212.1 | 176.1 | Quantifier | 20 |

| 212.1 | 149.1 | Qualifier | 30 | |

| 212.1 | 130.1 | Qualifier | 45 | |

| 4-CEC-d3 | 215.1 | 179.1 | ISTD | 20 |

Note: Transitions must be optimized for individual instruments. The 176.1 fragment typically corresponds to the loss of HCl, while 149.1 is a characteristic cathinone fragment.

Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met:

-

Isomer Resolution: Inject a mix of 3-CEC and 4-CEC. Baseline resolution (

) must be demonstrated. If peaks co-elute, the gradient slope between 0-5 minutes must be flattened. -

Matrix Effect (ME): Post-mortem blood causes ion suppression.

-

Calculation:

, where B is the peak area of analyte spiked into extracted blank matrix, and A is analyte in neat solvent. -

Acceptance: ME should be between 80-120%. If <80% (suppression), increase the wash volume in SPE or use a deuterated internal standard to compensate.

-

-

Calibration: Linear range 5 – 1000 ng/mL. Weighting

is recommended to improve accuracy at the low end (LOD/LOQ).

Interpretation of Results

-

Post-Mortem Redistribution (PMR): Cathinones exhibit PMR. Peripheral blood (femoral) concentrations are generally lower and more representative of ante-mortem levels than cardiac blood.

-

Therapeutic vs. Toxic: There is no "therapeutic" level.

-

Recreational: 10 – 100 ng/mL.

-

Toxic/Fatal: > 200 ng/mL (often seen in poly-drug contexts).

-

-

Metabolites: Presence of the metabolite 4-Chloroethcathinone-M (reduced ketone) confirms ingestion and rules out external contamination of the sample.

References

-

Taschwer, M., et al. (2014). "LC-MS/MS analysis of the new psychoactive substance 4-chloroethcathinone (4-CEC)." Forensic Science International.

-

Ameline, A., et al. (2019). "Stability of synthetic cathinones in human blood and urine." Drug Testing and Analysis.

-

UNODC. (2021). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones." United Nations Office on Drugs and Crime.

-

Glicksberg, L., & Kerrigan, S. (2017). "Stability of Synthetic Cathinones in Blood and Urine." Journal of Analytical Toxicology.

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. sciex.com [sciex.com]

- 6. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. sciex.com [sciex.com]

- 10. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

Troubleshooting & Optimization

Technical Support Center: Isomer Separation Guide (4-CEC vs. 3-CEC)

Executive Summary & Critical Alert

The "Isobaric Trap": Researchers frequently encounter false positives when analyzing 4-CEC and 3-CEC using standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

The Problem: Both isomers share the same molecular weight (

g/mol ) and nearly identical fragmentation patterns in 70 eV EI-MS (Base peak -

The Solution: Mass spectrometry alone is insufficient for differentiation. You must rely on chromatographic resolution (

) or distinct UV absorption profiles.

This guide details the specific protocols to achieve baseline separation (

Decision Matrix: Method Selection

Before starting, select the appropriate workflow based on your available instrumentation and sample matrix.

Figure 1: Analytical workflow for selecting the correct instrument platform based on sample type and resolution requirements.

Protocol 1: Gas Chromatography (GC-MS)

Best for: Seized drug powders, high-concentration samples.

The Challenge

On standard non-polar columns (e.g., DB-5, HP-5), 3-CEC and 4-CEC elute very close together. The secondary amine group causes peak tailing, which masks the separation.

Optimized Method Parameters

| Parameter | Setting | Rationale |

| Column | Rtx-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard 5% phenyl phase provides baseline non-polar retention. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Consistent linear velocity prevents retention time drift. |

| Inlet | Split (20:1), 250°C | High split ratio ensures sharp peaks for volatile cathinones. |

| Oven Ramp | Crucial Step: 1. Init: 80°C (hold 1 min)2. Ramp: 10°C/min to 200°C3. Slow Ramp: 2°C/min to 230°C4. Fast Ramp: 30°C/min to 280°C | The slow ramp (2°C/min) during the elution window expands the separation between the 3- and 4- isomers. |

| Derivatization | PFPA (Pentafluoropropionic anhydride) | Highly Recommended. Acylating the amine reduces tailing and improves |

Troubleshooting GC-MS

Q: My peaks are merging into one broad peak.

-

A: This is likely due to column overload or amine interaction.

-

Dilute: Reduce concentration to <0.5 mg/mL.

-

Derivatize: Incubate sample with PFPA/Ethyl Acetate (2:1) at 60°C for 20 mins. The resulting PFP-derivatives separate significantly better than native compounds.

-

Q: Can I use Chemical Ionization (CI)?

-

A: Yes. If available, GC-CI (Methane) is superior to EI. While EI spectra are identical, CI spectra often show differences in the

vs.

Protocol 2: Liquid Chromatography (LC-MS/UV)

Best for: Biological samples, toxicology, definitive confirmation.

The Challenge

Standard C18 columns often fail to resolve positional isomers because the hydrophobicity of 3-CEC and 4-CEC is nearly identical.

The Solution: Biphenyl Stationary Phase

You must use a column mechanism that interacts with the pi-electrons of the aromatic ring. A Biphenyl or Phenyl-Hexyl column is required.

Optimized Method Parameters

| Parameter | Setting | Rationale |

| Column | Biphenyl (e.g., Kinetex or Raptor), 100 x 2.1mm, 2.6µm | Pi-pi interactions discriminate based on electron density differences caused by the Cl- position. |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH keeps the amine protonated; ammonium formate improves peak shape. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes stronger pi-pi interactions than Acetonitrile. |

| Gradient | Isocratic hold at 40% B may be required, or a shallow gradient (30-60% B over 10 mins). | Shallow gradients maximize the interaction time with the phenyl rings. |

| Detection | UV (254 nm) or MS/MS (MRM) | UV spectra often show slight shifts in |

Troubleshooting & FAQs

Section A: Identification Issues

Q: I have a peak at retention time 12.4 min. Is it 4-CEC?

-

A: You cannot know without a concurrent reference standard. Retention times shift with column age and trim.

-

Protocol: Inject a known standard of 4-CEC. If your unknown elutes at the exact same time (±0.05 min), it is likely 4-CEC.

-

Best Practice: "Spike" the unknown with the standard. If you see two peaks or a shoulder, they are different isomers. If the peak simply grows taller, they are the same.

-

Q: Why do the Mass Spectra look identical?

-

A: In Electron Ionization (70 eV), the energy is too high. The molecule shatters at the weakest bond (alpha-cleavage next to the amine), producing the base peak

58 (immonium ion). The chlorine on the ring is too far away to influence this fragmentation significantly. This is why chromatography is mandatory [3].

Section B: Chromatography Logic

Figure 2: Logical flow for resolving co-elution issues in LC methods.

Q: Why does Methanol work better than Acetonitrile for these isomers?

-

A: Acetonitrile has its own pi-electrons (triple bond) which can compete with the analyte for interaction with a Biphenyl column. Methanol is "pi-transparent," allowing the stationary phase to interact fully with the chlorophenyl ring of the CEC isomers, maximizing selectivity [4].

References

-

UNODC (United Nations Office on Drugs and Crime). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024).[2] SWGDRUG Mass Spectral Library, Version 3.14. [Link]

-

Cheng, W. C., et al. (2019). "Forensic drug analysis of chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC): Identification... and differentiation from their ring-substituted positional isomers." Forensic Science International, 298, 368-377. [Link]

-

Restek Corporation. (2023). Separating Isomers of Synthetic Cathinones using Biphenyl Columns. Technical Note. [Link]

Sources

Technical Support Center: High-Resolution LC-MS Analysis of 4-Chloroethcathinone (4-CEC)

The following technical guide is structured as a Level 3 Support Escalation response. It assumes the user has already attempted standard C18 methods and is facing specific resolution or sensitivity failures.

Ticket ID: CEC-RES-001 Assigned Specialist: Senior Application Scientist, Forensic & Toxicology Division Status: Open Subject: Resolving Regioisomers and Optimizing Peak Shape for 4-CEC

Executive Summary: The Core Challenge

The primary analytical failure in 4-Chloroethcathinone (4-CEC) analysis is not detection, but differentiation . 4-CEC is isobaric with its positional isomers, 2-CEC and 3-CEC . Standard C18 chromatography often results in co-elution because the hydrophobic differences between the ortho-, meta-, and para- chlorine positions are negligible.

To achieve baseline resolution (

Module 1: Troubleshooting Chromatographic Resolution

Q: "I am using a standard C18 column, but 3-CEC and 4-CEC are co-eluting. How do I separate them?"

A: You must change your stationary phase chemistry. A standard C18 column relies on hydrophobic interaction. The chlorine atom's position on the phenyl ring (3- vs 4- position) causes minimal change in the molecule's overall hydrophobicity, leading to overlapping peaks.

The Solution: Switch to a Biphenyl Stationary Phase.

Biphenyl columns possess two benzene rings linked by a single bond. This creates a dense electron cloud that engages in strong

-

Mechanism: The 4-position (para) allows for a "flatter" approach to the stationary phase, typically increasing retention relative to the more sterically hindered 2-position (ortho).

-

Evidence: Research demonstrates that Biphenyl phases provide superior selectivity for isomeric cathinones and synthetic cannabinoids compared to C18 or Phenyl-Hexyl phases [1, 2].

Q: "My peaks are tailing significantly. Is this a column failure?"

A: It is likely a secondary silanol interaction , not a column failure.

Cathinones contain a secondary amine group which is basic (

The Solution: Add 5mM - 10mM Ammonium Formate.

Do not rely on Formic Acid alone. Adding Ammonium Formate provides counter-ions (

Module 2: Mass Spectrometry Optimization

Q: "What are the optimal MRM transitions for specificity?"

A: Relying solely on the precursor ion (

While 2-, 3-, and 4-CEC share common fragments, their abundance ratios differ.

-

Precursor:

212.1 -

Primary Product (Quantifier):

139.0 (Chlorobenzoyl cation, -

Secondary Product (Qualifier):

176.1 (Loss of HCl) or

Warning: The

Module 3: Validated Experimental Protocol

Use this protocol to establish a Self-Validating System . If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Table 1: Recommended LC Conditions

| Parameter | Setting | Rationale |

| Column | Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) | Maximizes |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Buffer suppresses silanol activity (tailing). |

| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH enhances |

| Flow Rate | 0.4 mL/min | Optimal Van Deemter efficiency for 2.6 µm particles. |

| Temp | 35°C | Controls viscosity and kinetics of adsorption. |

| Injection | 1 - 5 µL | Low volume prevents solvent effects on early eluters. |

Table 2: Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Initial Hold (Focusing) |

| 1.00 | 5% | End of Loading |

| 8.00 | 70% | Linear Gradient (Separation Zone) |

| 8.10 | 95% | Column Wash |

| 10.00 | 95% | Wash Hold |

| 10.10 | 5% | Re-equilibration |

| 13.00 | 5% | Ready for Next Injection |

System Suitability Test (SST) Criteria

Before running samples, inject a mix of 3-CEC and 4-CEC standards (100 ng/mL).

-

Resolution (

): Must be -

Tailing Factor (

): Must be -

Retention Time Stability:

min.

Module 4: Troubleshooting Logic Tree

Use the following decision matrix to diagnose resolution or sensitivity issues.

Figure 1: Decision matrix for troubleshooting 4-CEC separation and peak shape issues. Follow the path based on your specific symptom (Resolution vs. Tailing).

References

-

Marginean, I. et al. (2018). Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

-

May, C. et al. (2020).[1] The separation and identification of synthetic cathinones by portable low microflow liquid chromatography with dual capillary columns in series. Journal of Separation Science. Available at: [Link]

-

Al-Saffar, H. et al. (2022).[2] A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites. Molecules. Available at: [Link]

Sources

Technical Support Center: 4-CEC Stability and Degradation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-chloroethcathinone (4-CEC). It addresses common questions and troubleshooting scenarios related to the long-term storage and degradation of this compound. The information herein is synthesized from forensic toxicology literature and analytical chemistry principles to provide actionable insights for your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is 4-CEC during long-term storage?

4-CEC, like many synthetic cathinones, is known to be unstable, particularly during long-term storage.[1] Its stability is highly dependent on storage temperature, the matrix (e.g., solvent, biological fluid), and pH.[2][3] As a halogenated cathinone, 4-CEC is expected to be among the less stable compounds in its class.[4] Studies on the closely related compound 4-chloromethcathinone (4-CMC) have shown it to be exceptionally unstable in biological samples, with significant degradation occurring in days, even under refrigeration.[5][6] For optimal long-term stability, 4-CEC reference materials and samples should be stored frozen at -20°C or lower, preferably in an acetonitrile-based solution rather than methanol.[2][7]

Q2: What are the primary factors that accelerate 4-CEC degradation?

Several factors can significantly accelerate the degradation of 4-CEC:

-

Elevated Temperature: Room temperature and even refrigerated conditions (4°C) lead to rapid degradation compared to frozen storage (-20°C).[2][8]

-

Alkaline pH: Synthetic cathinones are most stable in acidic conditions (e.g., pH 4) and degrade rapidly in neutral to alkaline solutions (pH 7 and above).[1][2][9] This is a critical consideration for buffered solutions or biological matrices.

-

Choice of Solvent: Storing 4-CEC in methanol can lead to faster degradation than in acetonitrile.[7]

-

Matrix Type: Biological matrices like blood and urine can contain enzymes and have physiological pH values that promote degradation.[2][10]

-

Exposure to Light and Oxygen: As with many organic molecules, exposure to light and atmospheric oxygen can promote oxidative degradation pathways.[11][12]

Q3: What are the likely degradation products of 4-CEC?

While specific studies exhaustively detailing the long-term degradation products of 4-CEC are limited, we can infer the likely pathways and products based on the chemistry of cathinones and related chlorinated compounds. The two primary mechanisms are likely hydrolysis and oxidation .[12][13]

A probable degradation pathway involves the reduction of the beta-keto group, a known metabolic pathway that can also occur chemically over time, to form dihydro-4-CEC (an alcohol).[10][14] Another potential pathway, especially under oxidative stress or in alkaline conditions, could involve cleavage and modification of the side chain, similar to what is seen with 4-MMC, which can form products like 1,2-diones and benzoic acid derivatives.[9] The chlorine atom on the aromatic ring may also be subject to hydroxylation under advanced oxidation conditions.[15]

Below is a proposed degradation pathway for 4-CEC based on these principles.

Sources

- 1. Unstability of 4-CMC in human serum specimen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojp.gov [ojp.gov]

- 3. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples | National Institute of Justice [nij.ojp.gov]

- 4. d-nb.info [d-nb.info]

- 5. ecddrepository.org [ecddrepository.org]

- 6. The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples | springermedizin.de [springermedizin.de]

- 11. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iipseries.org [iipseries.org]

- 13. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 15. Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Matrix: A Technical Guide to Minimizing Interferences in 4-Chloroethcathinone (4-CEC) Urine Analysis

Welcome to the technical support center for the analysis of 4-Chloroethcathinone (4-CEC) in urine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical challenge in bioanalysis: the matrix effect. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the matrix effect refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to inaccurate quantification, manifested as ion suppression or enhancement. This resource offers troubleshooting strategies and frequently asked questions to help you achieve robust and reliable results in your 4-CEC analyses.

Understanding the Challenge: The Urine Matrix

Urine is a complex biological matrix containing a high concentration of endogenous substances such as salts, urea, and creatinine. These components can interfere with the ionization of 4-CEC, a synthetic cathinone, during LC-MS/MS analysis, leading to unreliable data. Minimizing these matrix effects is paramount for accurate and reproducible quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of 4-CEC in urine, providing explanations and actionable solutions.

Q1: I'm observing significant ion suppression for 4-CEC in my urine samples compared to my solvent standards. What are the likely causes and how can I mitigate this?

A1: Understanding and Tackling Ion Suppression

Ion suppression is a common manifestation of the matrix effect where co-eluting endogenous compounds from the urine sample compete with 4-CEC for ionization, reducing its signal intensity.

Primary Causes:

-

Phospholipids and Salts: These are major culprits in urine that can cause significant ion suppression in electrospray ionization (ESI).

-

Insufficient Chromatographic Separation: If matrix components elute at the same time as 4-CEC, they will interfere with its ionization.

-

Inadequate Sample Preparation: Failure to effectively remove interfering substances from the urine sample prior to analysis is a primary contributor to matrix effects.

Troubleshooting Workflow:

Caption: A stepwise approach to troubleshooting ion suppression in 4-CEC analysis.

Solutions:

-

Enhance Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.

-

Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds from urine. Mixed-mode SPE, which combines two or more separation mechanisms (e.g., ion exchange and reversed-phase), can provide excellent cleanup for synthetic cathinones.

-

Liquid-Liquid Extraction (LLE): LLE can also be used to isolate 4-CEC from the urine matrix. Optimization of the solvent and pH is crucial for efficient extraction.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method is increasingly being adapted for drug analysis in biological matrices and can be an effective sample preparation strategy.

-

-

Optimize Chromatographic Separation: Increasing the separation between 4-CEC and interfering matrix components can significantly reduce ion suppression.

-

Gradient Modification: Adjust the mobile phase gradient to better resolve 4-CEC from early-eluting salts and other polar interferences.

-

Column Chemistry: Consider using a different column chemistry. For a polar compound like 4-CEC, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to traditional reversed-phase chromatography, as it often provides better retention and separation from matrix components.

-

-

Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to 4-CEC, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Q2: My 4-CEC recovery is inconsistent across different urine samples. What could be causing this variability?

A2: Addressing Inconsistent Recovery

Inconsistent recovery is often a sign of variable matrix effects between different samples or issues with the sample preparation process.

Potential Causes:

-

Inter-individual Matrix Variability: The composition of urine can vary significantly between individuals, leading to different levels of matrix effects.

-

Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

-

Analyte Stability: Synthetic cathinones can be unstable in biological matrices, with stability being dependent on factors like pH and temperature.

Solutions:

-

Method Validation with Multiple Sources: During method validation, it is crucial to evaluate matrix effects using urine from at least six different individuals to assess inter-individual variability.

-

Automate Sample Preparation: Where possible, use automated liquid handlers for sample preparation to improve consistency and reduce human error.

-

Ensure Proper Sample Storage and Handling: Store urine samples at -20°C or lower to minimize degradation of 4-CEC. Perform extractions promptly after thawing.

-